(S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring attached to a carboxamide group, with a 2,4-dichlorophenethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenethylamine and (S)-pyrrolidine-2-carboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2,4-dichlorophenethylamine and the carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
(S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxamide can be compared with other pyrrolidine carboxamides, such as:
- (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxylic acid
- (S)-N-(2,4-dichlorophenethyl)pyrrolidine-2-carboxylate
Uniqueness
- The presence of the 2,4-dichlorophenethyl substituent distinguishes this compound from other similar compounds, potentially imparting unique chemical and biological properties.
Properties
IUPAC Name |
(2S)-N-[2-(2,4-dichlorophenyl)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-4-3-9(11(15)8-10)5-7-17-13(18)12-2-1-6-16-12/h3-4,8,12,16H,1-2,5-7H2,(H,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKYQLLFYOUTFF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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